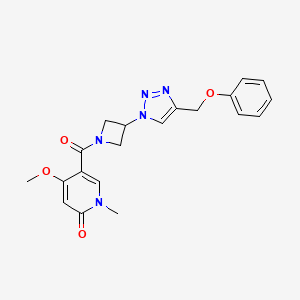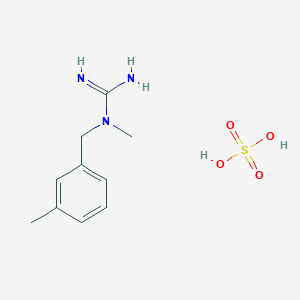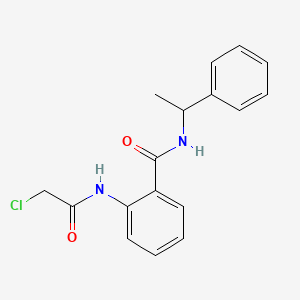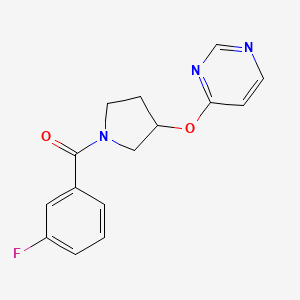
(3-Fluorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3-Fluorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the pyrrolidine ring and the fluorophenyl and pyrimidin-4-yloxy groups. The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity, a phenomenon called "pseudorotation" .科学的研究の応用
Pharmacophore Design of Kinase Inhibitors
Compounds with pyrimidine-based structures, including those related to "(3-Fluorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone", have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines. The design, synthesis, and activity studies of these inhibitors are critical in the development of therapeutic agents targeting inflammation and related diseases. These inhibitors exhibit high binding selectivity and potency by mimicking the binding of ATP in the kinase pocket, a feature crucial for their inhibitory function (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Synthesis of Phosphonic Acids
The structural motif present in "this compound" is relevant to the synthesis of phosphonic acids, which have broad applications ranging from drug and pro-drug development to bone targeting and the design of supramolecular materials. Phosphonic acids are critical in various research fields, including chemistry, biology, and physics, due to their bioactive properties and utility in functionalizing surfaces for analytical purposes (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Development of Fluorescent Chemosensors
Derivatives of pyrimidine and related compounds have been used to develop chemosensors for detecting metal ions, anions, and neutral molecules. These sensors are characterized by high selectivity and sensitivity, highlighting the versatility of the pyrimidine ring system in the development of diagnostic and analytical tools. The adaptation of these compounds for fluorescence-based chemosensing opens new avenues in biochemistry and environmental monitoring (Roy, 2021).
Chemotherapy Drug Development
Fluorinated pyrimidines, closely related to the compound , are extensively used in chemotherapy, with 5-Fluorouracil (5-FU) being a prime example. Research into these compounds, including their synthesis, metabolism, and biodistribution, provides valuable insights into the development of more effective cancer treatments. These studies contribute to our understanding of how fluorinated pyrimidines and their derivatives can be used to perturb nucleic acid structure and function, offering pathways to novel cancer therapies (Gmeiner, 2020).
特性
IUPAC Name |
(3-fluorophenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-12-3-1-2-11(8-12)15(20)19-7-5-13(9-19)21-14-4-6-17-10-18-14/h1-4,6,8,10,13H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZWVMKCQFZIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

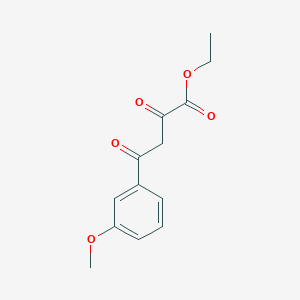
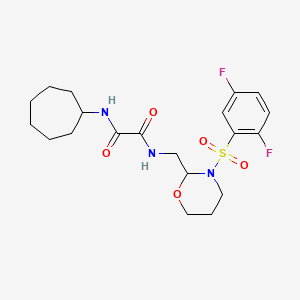
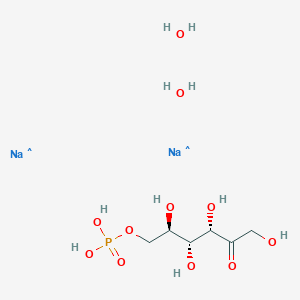
![[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2848950.png)
![4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde](/img/structure/B2848952.png)
![N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2848955.png)

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2848959.png)

![N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2848961.png)
